Sekikaic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sekikaic acid has been reported in Ramalina calicaris, Ramalina dilacerata, and other organisms with data available.

Chemical and Physical Properties

The table below summarizes the key characteristics of sekikaic acid.

| Property | Description |

|---|---|

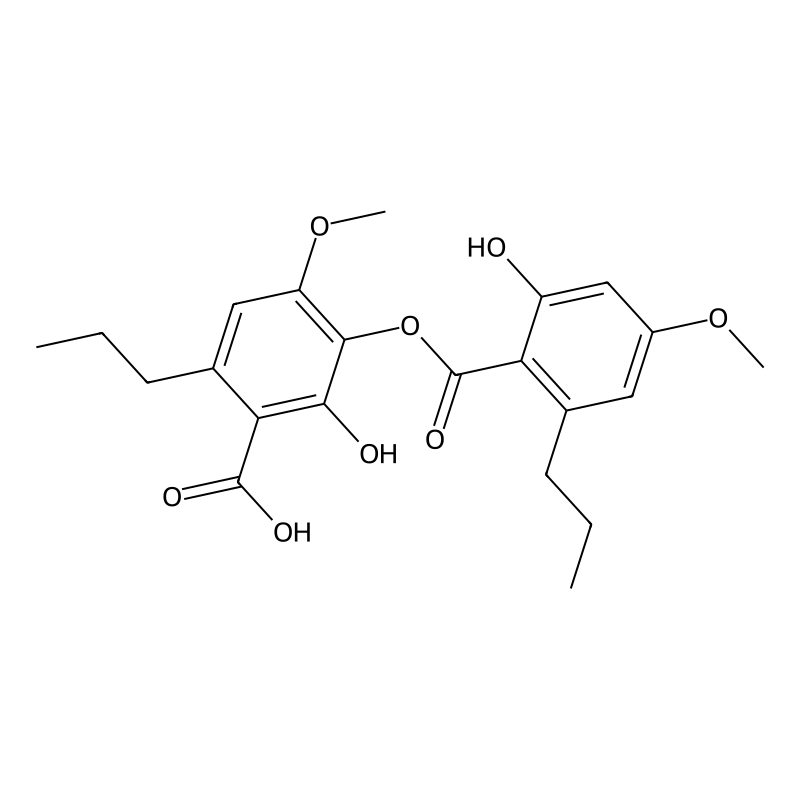

| IUPAC Name | 2-Hydroxy-3-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-4-methoxy-6-propylbenzoic acid [1] |

| Molecular Formula | C₂₂H₂₆O₈ [1] |

| Molar Mass | 418.442 g·mol⁻¹ [1] |

| Appearance | Colorless rectangular prisms or rhombic plates [1] |

| Melting Point | 150–151 °C [1] |

| UV Absorption (λmax) | 219, 263, and 303 nm [1] |

| Iron(III) Chloride Test | Produces a violet color [1] |

Documented Pharmacological Activities

Research has revealed multiple bioactivities of this compound, supported by various experimental models.

| Activity | Experimental Model/Assay | Key Findings | Citation |

|---|---|---|---|

| Antidiabetic | In vitro enzyme inhibition; In silico docking & dynamics; In vivo (STZ-induced T2D rats) | Inhibits α-glucosidase & α-amylase; strong binding to catalytic sites; hypoglycemic & lipid-lowering effects [1] [2] | |

| Cardioprotective | In vivo (rat model of cyclophosphamide-induced cardiotoxicity) | Reduced cardiac injury biomarkers (CK, LDH, Troponin I); preserved cellular antioxidants (GSH, SOD); reduced oxidative stress (MDA) [3] | |

| Antioxidant | DPPH assay; ORAC assay; FRAP assay | Free radical scavenging activity demonstrated in various assays [2] | |

| Antiviral | In vitro (Respiratory Syncytial Virus) | Antiviral activity superior to standard drug ribavirin [1] | |

| Enzyme Inhibition | In vitro (Cholinesterase inhibition) | Potential relevance for neurodegenerative diseases like Alzheimer's [4] |

Experimental Protocols for Key Activities

For researchers looking to replicate or build upon these findings, here are summaries of the key methodologies used in recent studies.

Assessing Antidiabetic Potential

A 2025 study used a combination of methods to evaluate the antidiabetic potential of a lichen extract where this compound was identified as the most promising compound [2]:

- Enzyme Inhibition Assays: α-Glucosidase and α-amylase inhibitory activities were evaluated in vitro. The IC₅₀ values (the concentration causing 50% inhibition) were determined to be 19.49 µg/mL and 585.216 µg/mL, respectively [2].

- Molecular Docking: The 3D structure of this compound was docked into the active sites of human α-glucosidase and α-amylase enzymes to predict binding affinity and interaction modes. This compound showed strong binding affinities, forming conventional hydrogen bonds and carbon-hydrogen bonds with key amino acid residues in the enzymes' catalytic sites [2].

- Molecular Dynamics (MD) Simulations: The stability of the this compound-enzyme complexes was evaluated using MD simulations (e.g., 100 ns), confirming that the compound remained stably bound within the active sites [2].

Evaluating Cardioprotective Effects

A 2025 in vivo study detailed the protocol for assessing cardioprotection against cyclophosphamide (CP)-induced toxicity [3]:

- Animal Model: Rats were divided into a normal control group, a CP-toxic control group, and a CP group pre-treated with this compound.

- Treatment Protocol: this compound was administered for 14 consecutive days, followed by a single dose of CP.

- Biomarker Analysis:

- Serum Cardiac Biomarkers: After sacrifice, serum levels of Creatine Kinase (CK), Lactate Dehydrogenase (LDH), Troponin I, and C-reactive protein were measured. The this compound group showed significantly lower levels compared to the CP-toxic control.

- Tissue Oxidative Stress Markers: Heart tissue was analyzed for Glutathione (GSH) and Superoxide Dismutase (SOD) antioxidants, and the lipid peroxidation product Malondialdehyde (MDA). The treatment group exhibited higher GSH and SOD, and lower MDA, indicating reduced oxidative stress [3].

Proposed Mechanism of Action

The following diagram illustrates the interconnected mechanisms through which this compound exerts its documented biological effects, particularly focusing on antidiabetic and cardioprotective activities.

> Proposed mechanisms of action for this compound, integrating antidiabetic and cardioprotective pathways based on experimental data.

Future Research and Development

While the current data is promising, further investigation is needed to advance this compound toward clinical application.

- Clinical Trials: To date, no clinical trials have been conducted using depsides like this compound [5]. Future work should focus on in vivo pharmacokinetics, toxicity profiles, and ultimately, human trials to confirm efficacy and safety.

- Exploring Uncharted Activities: Many lichen depsides remain completely uninvestigated for their pharmacological potential [5]. This compound's activity against other targets, such as its observed antiviral effect [1], warrants deeper exploration.

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Metabolomic Profile and In Vitro and In Silico Evaluation [mdpi.com]

- 3. A NOVEL DEPSIDE this compound IS PROTECTIVE ... [pjp.pps.org.pk]

- 4. UHPLC-MS Metabolomic Fingerprinting, Antioxidant, and ... [pmc.ncbi.nlm.nih.gov]

- 5. Lichen Depsides and Tridepsides - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

sekikaic acid natural source lichen

Source and Chemical Profile

Sekikaic acid is a phenolic lichen acid belonging to the depside class. While the specific lichen species from which it was isolated in the cited study is not named, it is a compound typically found in crustose lichens.

Biological Activity & Mechanism of Action

The most well-documented and promising activity of this compound is its role as a protein-protein interaction inhibitor targeting the transcriptional coactivator CBP/p300 [1].

- Target: The GACKIX domain of the CBP/p300 coactivator protein. This domain is a key interface for transcription factors like MLL, c-Jun, CREB, and c-Myb [1].

- Mechanism: this compound acts as an allosteric modulator. It binds to the "deep" site of the GACKIX domain, which is also the binding site for the MLL transcription factor. This binding induces conformational changes in the protein that disrupt its interaction with specific transcription activation domains (TADs), notably from MLL and CREB (KID), without affecting interactions with other coactivators like Med15 and VP2 [1].

- Specificity: This mechanism demonstrates high selectivity. Research indicates that structural rigidity is important for this activity, as the more flexible compound lecanoric acid showed no inhibitory effect [1].

The diagram below illustrates this allosteric inhibition mechanism.

This compound binds the GACKIX domain, allosterically inhibiting specific transcription factor interactions.

Experimental Data & Protocols

The primary data comes from a fluorescence polarization (FP) binding assay used to discover this compound [1].

Key Experimental Workflow

The high-level screening workflow that led to the identification of this compound is summarized below.

The experimental workflow for identifying this compound as an inhibitor from a compound library.

Table 1: Key Experimental Findings for this compound

| Assay Type | Experimental System / Target | Key Finding / Outcome | Follow-up Analysis |

|---|---|---|---|

| Fluorescence Polarization (FP) | GACKIX domain interaction with MLL transcription activation domain (TAD) | Identified as one of only 3 active compounds from 65,000 screened samples [1]. | Nuclear Magnetic Resonance (NMR): Confirmed direct binding to the GACKIX domain [1]. |

| Cell-based Functional Analysis | Cellular transcription model | Validated functional inhibition of the CBP/p300 pathway in a cellular context [1]. | Molecular Dynamics (MD) Simulation: Elucidated atomic-level binding pose and induced conformational changes [1]. |

| Selectivity Profiling | Interactions with related coactivators (Med15, VP2) | Showed high selectivity for CBP/p300 GACKIX domain [1]. | Structure-Activity Relationship (SAR): Compared with analogs lecanoric acid (inactive) and lobaric acid (active), suggesting rigidity is key [1]. |

Research Implications & Future Directions

This compound represents a valuable starting point for drug discovery due to its novel mechanism.

- Targeting "Undruggable" Targets: It provides a blueprint for inhibiting transcription factors and protein-protein interactions, which are traditionally challenging drug targets, via allosteric modulation [1].

- Lead for Selective Inhibitors: Its high selectivity makes it a superior chemical biology probe for studying CBP/p300-dependent transcription and a lead compound for developing therapeutics, especially in oncology where these pathways are often dysregulated [1].

- Future Work should focus on:

- Medicinal Chemistry Optimization: Synthesis of analogs to improve potency and pharmacokinetic properties.

- Broader Selectivity & Toxicity Profiling: Comprehensive testing against wider target panels and in advanced disease models.

- Mode-of-Action Studies: Further elucidation of its effects on specific gene expression programs in relevant cell types.

References

Comprehensive Technical Profile of Sekikaic Acid: Chemistry, Bioactivity, and Therapeutic Potential for Drug Development

Introduction and Executive Summary

Sekikaic acid is a biologically significant depside-class compound predominantly found in various lichen species, particularly within the genera Ramalina and Cladonia. As a polyketide secondary metabolite, it has attracted considerable scientific interest due to its diverse pharmacological properties and unique mechanism of action targeting protein-protein interactions. This technical review provides a comprehensive assessment of this compound's chemical characteristics, multifaceted bioactivities, and molecular mechanisms, supported by experimental data and standardized protocols for research replication. The compound demonstrates particular promise in therapeutic applications ranging from metabolic disorder management to anticancer strategies, positioning it as a valuable candidate for further drug development exploration. Through systematic evaluation of current research findings, this whitepaper aims to equip researchers and drug development professionals with essential data to guide future investigation into this structurally unique natural product.

Chemical Structure and Fundamental Properties

This compound belongs to the depside class of natural products, characterized by an ester linkage connecting two hydroxybenzoic acid units. The systematic IUPAC nomenclature defines this compound as 2-Hydroxy-3-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-4-methoxy-6-propylbenzoic acid, with a molecular formula of C₂₂H₂₆O₈ and a molar mass of 418.442 g·mol⁻¹.

Structural characteristics: The compound features two substituted aromatic rings connected through an ester bond, with propyl side chains at the 6-position of both rings and methoxy groups at the 4-position of both rings. This specific substitution pattern contributes significantly to its conformational preferences and biological interactions. In its purified form, this compound presents as colorless rectangular prisms or rhombic plates with a characteristic melting point of 150-151°C.

Spectroscopic properties: this compound demonstrates a distinctive ultraviolet spectrum with three absorption maxima (λmax) at 219, 263, and 303 nm. When exposed to iron(III) chloride, its ethanolic solution produces a violet color complex, providing a simple qualitative identification method. The compound exists as part of a metabolic chemosyndrome that includes related structures such as 4'O-demethylthis compound and homothis compound as satellite metabolites.

Comprehensive Bioactivity Profile

Quantitative Bioactivity Data

Table 1: Experimentally determined bioactivities of this compound

| Bioactivity | Experimental Model | Results/IC₅₀ | Reference |

|---|---|---|---|

| Antioxidant | DPPH radical scavenging | Significant activity reported | [1] [2] |

| α-Glucosidase Inhibition | In vitro enzyme assay | IC₅₀ ~28.82 µg/mL (most active phenolic) | [3] |

| α-Amylase Inhibition | In vitro enzyme assay | Significant inhibition | [1] |

| Antiviral | Respiratory syncytial virus | Superior to ribavirin standard | [1] |

| Antidiabetic | Streptozotocin-induced diabetic rats | Significant hypoglycemic and lipid-lowering | [1] |

| CBP/p300 GACKIX Inhibition | Fluorescence polarization assay | IC₅₀ = 34 µM (MLL-GACKIX) | [4] |

| CREB-GACKIX Inhibition | Fluorescence polarization assay | IC₅₀ = 64 µM (KID-GACKIX) | [4] |

| Cholinesterase Inhibition | Acetylcholinesterase (AChE) assay | Moderate activity | [3] |

| Tyrosinase Inhibition | In vitro enzyme assay | Moderate activity | [3] |

Table 2: Comparative bioactivity of this compound and structural analogs

| Compound | Structural Class | MLL-GACKIX IC₅₀ | KID-GACKIX IC₅₀ | Key Structural Features |

|---|---|---|---|---|

| This compound | Depside | 34 µM | 64 µM | Propyl side chains, ester linkage |

| Lobaric acid | Depsidone | 17 µM | 25 µM | Central ring, similar side chains |

| Lecanoric acid | Depside | No significant inhibition | No significant inhibition | Lacks aliphatic side chains |

| Microphyllinic acid | Depside | Moderate activity | Moderate activity | Structural analog |

Therapeutic Potential by Disease Area

Metabolic Disorders: this compound demonstrates significant hypoglycemic activity in streptozotocin-induced type 2 diabetic rats by inhibiting key digestive enzymes (α-glucosidase and α-amylase), resulting in reduced postprandial blood glucose levels. Additionally, it exhibits notable lipid-lowering effects, suggesting potential applications in managing diabetic dyslipidemia and metabolic syndrome [1].

Oncology: The compound's ability to inhibit the CBP/p300 GACKIX domain represents a novel approach to cancer therapy, particularly for malignancies driven by transcriptional dysregulation. Through targeting this dynamic protein-protein interaction interface, this compound effectively disrupts transcriptional activation critical for oncogene function without affecting related complexes, demonstrating remarkable specificity [4].

Infectious Diseases: this compound exhibits broad-spectrum antiviral activity, with particularly promising efficacy against Respiratory Syncytial Virus (RSV) exceeding that of the standard antiviral ribavirin [1]. While antimicrobial activity has been reported against various pathogens, this area warrants further investigation to determine clinical potential.

Neurodegenerative Disorders: As demonstrated through enzyme inhibition assays, this compound shows moderate activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease pathology [3]. Additional tyrosinase inhibition activity suggests potential applications in Parkinson's disease management, though in vivo validation remains necessary.

Mechanisms of Action

Primary Molecular Targets and Pathways

This compound's most extensively characterized mechanism involves allosteric disruption of protein-protein interactions (PPIs) within the CBP/p300 transcriptional coactivator system. The compound targets the GACKIX domain, a critical mediator of transcriptional activation that contains two distinct but allosterically connected binding surfaces for various transcriptional activators. Through binding at the deeper MLL/c-Jun site, this compound induces conformational changes that propagate to the shallower CREB/Myb binding surface, effectively inhibiting activator binding at both sites despite their structural differences [4].

The following diagram illustrates the allosteric inhibition mechanism:

Figure 1: Allosteric inhibition mechanism of this compound targeting CBP/p300 GACKIX domain

Structure-Activity Relationships

Molecular dynamics simulations reveal that this compound adopts a conformationally restricted structure with significant rotational barriers about its ester linkage, resulting in an amphipathic helix mimic that structurally resembles transcriptional activation domains. This unique spatial arrangement enables effective competition with native protein ligands for binding sites. Comparative studies with structural analogs demonstrate that both the propyl side chains and conformational constraints are essential for PPI inhibition activity [4].

- Lobaric acid, a depsidone analog with increased rigidity due to a central ring system, demonstrates enhanced potency (IC₅₀ = 17 µM for MLL-GACKIX), suggesting that reduced conformational flexibility improves target engagement.

- Conversely, lecanoric acid, which lacks the aliphatic side chains, shows no significant inhibitory activity, highlighting the critical role of hydrophobic interactions in molecular recognition.

Additional Mechanistic Pathways

Beyond PPI inhibition, this compound demonstrates enzyme inhibitory effects against carbohydrate-digesting enzymes (α-glucosidase and α-amylase), which underlies its hypoglycemic activity. The compound also exhibits free radical scavenging capability, likely attributable to its phenolic hydroxyl groups, which can donate hydrogen atoms to stabilize reactive oxygen species. The precise molecular basis for its antiviral activity against Respiratory Syncytial Virus remains under investigation but may involve interference with viral entry or replication processes [1].

Experimental Protocols and Methodologies

Standardized Bioassay Procedures

Table 3: Key experimental protocols for evaluating this compound bioactivities

| Assay Type | Standard Protocol | Key Parameters | Positive Controls |

|---|---|---|---|

| Protein-Prointeraction Inhibition | Fluorescence polarization with Fl-MLL peptide | 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100 | Known inhibitors (if available) |

| α-Glucosidase Inhibition | Spectrophotometric monitoring of p-nitrophenol release | 100 mM phosphate buffer, pH 6.8, 37°C | Acarbose |

| Antioxidant (DPPH) | Radical scavenging with absorbance at 517 nm | 100 µM DPPH in ethanol, 30 min incubation | Trolox, ascorbic acid |

| Cytotoxicity (MTT) | Tetrazolium reduction in cell lines | 48-72 hr exposure, various cell lines | Doxorubicin |

| Antiviral (Plaque Reduction) | RSV plaque formation in HEp-2 cells | Virus adsorption, methyl cellulose overlay | Ribavirin |

Isolation and Characterization Workflow

The following diagram outlines a standard experimental workflow for the extraction, isolation, and characterization of this compound from lichen material:

Figure 2: Experimental workflow for isolation and characterization of this compound

Detailed Methodological Specifications

Extraction protocol: Dried lichen material (100 g) is typically extracted with acetone or ethanol (3 × 500 mL) at room temperature with continuous agitation. The combined extracts are filtered and concentrated under reduced pressure at temperatures not exceeding 40°C to prevent thermal degradation of labile constituents.

Chromatographic separation: The crude extract is subjected to medium-pressure liquid chromatography (MPLC) on silica gel with a stepwise gradient of n-hexane-ethyl acetate-methanol. This compound typically elutes at ethyl acetate concentrations of 40-60%. Further purification can be achieved through preparative HPLC using C18 columns and methanol-water-acetic acid mobile phases.

Structural characterization: Comprehensive NMR analysis (¹H, ¹³C, 2D experiments) confirms structural identity, with key diagnostic signals including aromatic proton resonances between δ 6.0-7.0 ppm and characteristic ester carbonyl around δ 165 ppm in the ¹³C NMR spectrum. High-resolution mass spectrometry provides confirmation of molecular formula, with typical ESI-MS showing [M-H]⁻ at m/z 417.1552.

Research Gaps and Future Directions

Despite promising bioactivities, several significant research gaps limit current understanding of this compound's full therapeutic potential:

ADMET profiling: Comprehensive absorption, distribution, metabolism, excretion, and toxicity studies are notably absent from current literature. Future research should prioritize in vivo pharmacokinetic profiling and detailed toxicological evaluation to establish safety margins and potential administration routes.

Target identification: While the CBP/p300 mechanism is well-characterized, additional molecular targets likely contribute to this compound's diverse bioactivities. Implementation of chemical proteomics approaches such as affinity chromatography and activity-based protein profiling could reveal novel targets.

Structural optimization: The structure-activity relationship understanding remains incomplete. Systematic medicinal chemistry campaigns to develop analogs with improved potency and pharmacokinetic properties are warranted, particularly focusing on ester linkage stability and side chain modifications.

In vivo validation: Most reported bioactivities derive from in vitro studies. Critical proof-of-concept studies in relevant disease models are essential to validate therapeutic potential, particularly for metabolic and oncological indications.

Formulation development: No current research addresses drug delivery strategies for this compound, which will be crucial given typical challenges with natural product bioavailability and stability.

Conclusion

This compound represents a structurally unique depside natural product with compelling multitarget bioactivity and a novel mechanism of protein-protein interaction inhibition. Its demonstrated effects against metabolic enzymes, viral pathogens, and transcriptional coactivators highlight potential applications in diabetes management, antiviral therapy, and oncology. The compound's ability to allosterically modulate dynamic protein interfaces presents a particularly valuable mechanism for targeting challenging PPIs.

References

sekikaic acid conformational dynamics

Molecular Mechanism of Action

Sekikaic acid specifically targets the GACKIX domain (also referred to as the KIX domain) of the master transcriptional coactivator CBP/p300 [1] [2]. This domain is a prototypical dynamic binding hub that uses two distinct but allosterically connected binding surfaces to engage various transcriptional activators like MLL and CREB [1].

- Binding Site: this compound primarily targets the deeper, more flexible binding cleft used by activators such as MLL and c-Jun. Binding at this site induces conformational changes that allosterically inhibit interactions at the second, shallower binding site used by activators like CREB [1].

- Allosteric Inhibition: Through this mechanism, a single molecule of this compound can effectively disrupt the formation of multiple, distinct activator-coactivator complexes [1].

- Conformational Basis: Molecular dynamics simulations suggest that this compound's lowest energy conformations form an amphipathic helix mimic, structurally mimicking the helical conformation adopted by native transcriptional activation domains when they bind to the coactivator. This allows it to competitively yet effectively engage the dynamic protein interface [1].

Quantitative Biological Activity

The table below summarizes the key inhibitory data for this compound and the related, more potent compound lobaric acid [1].

| Compound | Chemical Class | Target Protein Complex | Reported IC₅₀ | Key Characteristics |

|---|---|---|---|---|

| This compound | Depside | MLL•GACKIX | 34 µM | First small molecule shown to inhibit both MLL and CREB binding sites; moderate conformational flexibility [1]. |

| CREB (pKID)•GACKIX | 64 µM | |||

| Lobaric Acid | Depsidone | MLL•GACKIX | 17 µM | Increased structural rigidity (depsidone core) contributes to greater potency [1]. |

| CREB (pKID)•GACKIX | 25 µM |

Beyond its activity on CBP/p300, this compound is also recognized as an inhibitor of α-glucosidase and α-amylase, linking it to potential antidiabetic and hypolipidemic applications. It has also demonstrated antioxidant and organ-protective effects in preclinical models [3] [4].

Key Experimental Evidence & Protocols

The characterization of this compound's mechanism relied on several sophisticated biophysical and biochemical techniques.

Fluorescence Polarization (FP) Competitive Binding Assay

This primary high-throughput screen identified this compound as an inhibitor.

- Purpose: To identify compounds that disrupt the interaction between the GACKIX domain and a fluorescein-labeled MLL peptide [1].

- Workflow: The assay measured the decrease in fluorescence polarization when this compound displaced the fluorescent peptide from the GACKIX domain, allowing for the calculation of IC₅₀ values [1].

- Counter-Screens: Active hits were tested against other PPIs (e.g., VP16-Med15) to establish specificity for GACKIX, which this compound successfully passed [1].

Experimental workflow from initial screening to mechanistic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR was crucial for mapping the binding site and understanding allostery.

- Protein-Observed ¹H,¹⁵N-HSQC: Changes in the chemical shifts of the ¹⁵N-labeled GACKIX domain upon this compound binding identified perturbed residues. Significant shifts were observed around the flexible loop (L12) and 310 helix (G2) near the MLL site, with smaller changes at the distal CREB site, providing direct evidence of allosteric communication [1].

- Ligand-Observed 1D ¹H-NMR: Confirmed reversible binding, as adding excess MLL and CREB peptides displaced this compound, causing its NMR resonances to revert to the unbound state [1].

Molecular Dynamics (MD) Simulations

- Purpose: To understand the conformational preferences of this compound and its relationship to activity [1].

- Protocol: Simulations revealed a significant energy barrier to rotation around its central ester bond, populating low-energy conformations that mimic an amphipathic helix. This analysis explained why the more flexible lecanoric acid was inactive and the more rigid lobaric acid was more potent [1].

Significance in Drug Discovery

This compound represents a pioneering example of targeting difficult, transient PPIs with high specificity.

- Overcoming Specificity Challenges: Dynamic protein hubs like CBP/p300 interact with numerous partners. This compound's mixed direct/allosteric mechanism allows it to inhibit a specific subset of interactions within the GACKIX domain without affecting other related complexes (e.g., VP16-Med15) [1].

- Validating Natural Products: This case highlights the potential of natural products, with their unique and complex scaffolds, to serve as effective inhibitors for PPI targets that are often intractable for conventional small, drug-like molecules from commercial libraries [1] [5].

References

- 1. and lobaric Sekikaic target a acid interface of the... acid dynamic [pmc.ncbi.nlm.nih.gov]

- 2. Dissecting allosteric effects of activator–coactivator complexes ... [pmc.ncbi.nlm.nih.gov]

- 3. A NOVEL DEPSIDE this compound IS PROTECTIVE ... [pjp.pps.org.pk]

- 4. This compound | Glucosidase | 607-11-4 [invivochem.com]

- 5. Selective modulation of dynamic protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

Sekikaic Acid: Known Activities and Properties

Sekikaic acid is a depside-type compound found in various lichens, such as Ramalina calicaris [1]. The table below summarizes its known biological activities and physicochemical properties from available data.

| Property/Aspect | Description |

|---|---|

| Primary Known Activities | Inhibitor of α-glucosidase and α-amylase; exhibits hypolipidemic, antioxidant, and antidiabetic activities [1]. |

| Reported Mechanisms | Significantly reduces levels of low-density lipoprotein, total cholesterol, and total glycerides; can lead to the regeneration of pancreatic β cells [1]. |

| Structural Class | Depside (a type of lichen polyphenol) [2] [3] [1]. |

| Molecular Formula | C₂₂H₂₆O₈ [1]. |

| Molecular Weight | 418.44 g/mol [1]. |

Amphipathic Helix Mimetics: Design and Applications

Amphipathic helix mimetics are synthetic compounds designed to inhibit protein-protein interactions (PPIs) [4]. Their core function is to mimic the spatial arrangement of key side chains found on one face of an alpha-helix, which is a common structural motif at protein interaction interfaces [5] [4].

The diagram below illustrates the general design strategy for these mimetics.

Generalized workflow for the design of alpha-helix mimetic compounds.

These compounds are a prominent strategy in drug discovery because they can target PPIs that are often considered "undruggable" by traditional small molecules [4]. Key aspects include:

- Scaffold Diversity: Various scaffolds have been developed, including terphenyls, oligoamides, and benzodiazepines, which project functional groups to mimic the helical pharmacophore [4].

- Therapeutic Targets: They have been successfully developed against medically important PPIs, such as p53/hDM2 (for cancer) and Bcl-2 family interactions (in apoptosis) [4].

- Advantages Over Peptides: Unlike natural alpha-helices or peptide-based drugs, these mimetics are typically small molecules, offering better metabolic stability, cell permeability, and oral bioavailability [4].

Research Status and Suggested Directions

The search results do not indicate that this compound is recognized or used as an amphipathic helix mimetic. Its documented biological activities appear to stem from its properties as an enzyme inhibitor and antioxidant, rather than from mimicking a protein secondary structure.

To definitively explore a potential connection, you could:

- Conduct a Structural Analysis: Compare the 3D structure of this compound with known pharmacophores of helix mimetics to see if it can project side chains in a similar spatial orientation.

- Perform a Binding Assay: Test this compound in assays for well-known helix-mediated PPIs (e.g., Bcl-2/Bax, p53/MDM2) to see if it shows inhibitory activity.

- Search Specialized Databases: Look in chemical biology and medicinal chemistry databases for "this compound" in the context of "PPI inhibition" or "helix mimicry."

References

- 1. This compound | Glucosidase | 607-11-4 [invivochem.com]

- 2. Lichen Depsides and Tridepsides - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Biological Activity of Ramalina Lichenized ... [mdpi.com]

- 4. Helix mimetics: Recent developments [sciencedirect.com]

- 5. BMCL Digest α-Helix mimetics: Outwards and upwards [sciencedirect.com]

Comprehensive Application Notes and Protocols: Extraction, Analysis, and Bioactivity Assessment of Sekikaic Acid from Lichens

Introduction to Sekikaic Acid and Its Biological Significance

This compound is a prominent depside-type secondary metabolite predominantly found in various lichen species, particularly within the genera Ramalina, Usnea, and other related taxa. Chemically, it is classified as an orcinol-type depside consisting of two divaricatinic acid units esterified together, with the molecular formula C~22~H~26~O~8~ and a molecular weight of 418.44 g/mol. This compound has garnered significant research interest due to its diverse biological activities, including antioxidant, antidiabetic, antimicrobial, and enzyme inhibitory properties. The growing pharmacological interest in this compound necessitates standardized protocols for its extraction, identification, and bioactivity assessment to ensure reproducibility and reliability in research findings. [1] [2]

Recent studies have demonstrated that this compound exhibits potent antioxidant capabilities through multiple mechanisms, including free radical scavenging and reducing power. Additionally, it has shown promising antidiabetic potential through the inhibition of key enzymes like α-glucosidase and α-amylase, with molecular docking studies confirming its strong binding affinities to catalytic sites. This compound also displays antimicrobial activity against various Gram-positive bacteria, making it a candidate for addressing antibiotic resistance. Its anti-inflammatory properties and cytotoxic effects against certain cancer cell lines further expand its therapeutic potential. The compound's drug-like properties have been supported by toxicological and pharmacokinetic analyses, indicating no significant risks and good bioavailability potential. [3] [1] [4]

Extraction Protocols and Optimization Strategies

Solvent Selection and Preparation Techniques

The extraction efficiency of this compound is highly dependent on solvent polarity and extraction methodology. Based on comprehensive studies, the following solvents have demonstrated optimal performance for this compound extraction:

- Pure acetone: Shows excellent extraction efficiency for this compound and related depsides, particularly from Ramalina species. [1]

- Ethanol (95-100%): Effective for sequential extraction, especially when combined with ultrasonic assistance. The Gondwania regalis study utilized ethanolic extraction with impressive results. [3]

- Methanol: Suitable for comprehensive metabolite profiling when coupled with mass spectrometric analysis. [5]

- Ethyl acetate: Useful for fractionation and isolation of specific compounds. [6]

For sample preparation, lichen material should be carefully cleaned of debris using forceps and a soft brush, then air-dried in shaded, well-ventilated conditions. The dried material should be pulverized using a mortar and pestle or mechanical grinder to achieve a fine powder (particle size <0.5 mm), which significantly increases the surface area for improved solvent contact and extraction efficiency. [3]

Extraction Techniques and Parameters

Table 1: Comparison of Extraction Methods for this compound

| Method | Solvent | Temperature | Time | Efficiency | Applications |

|---|---|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Ethanol 70-100% | 40°C | 30-50 min | High | Large-scale extraction, metabolomic studies |

| Cold Maceration | Acetone, Ethyl Acetate | Room temperature | 24-72 hours | Good | Small-scale extraction, compound isolation |

| Soxhlet Extraction | Ethanol, Methanol | Solvent boiling point | 4-6 hours | Very High | Reference standard preparation |

| Sequential Extraction | Multiple solvents | Varied | 2-4 hours per solvent | Comprehensive | Full metabolomic profiling |

Ultrasound-Assisted Extraction (UAE) has emerged as one of the most efficient methods for this compound recovery. The optimal parameters include:

- Solvent-to-solid ratio: 10:1 to 20:1 (mL/g)

- Extraction time: 30-50 minutes in total, divided into multiple cycles

- Temperature: 40°C to prevent thermal degradation

- Frequency: 40-80 kHz for optimal cavitation

The protocol for UAE involves placing 5g of powdered lichen material in an Erlenmeyer flask with 50mL of solvent, then subjecting it to ultrasonic treatment in a bath sonicator. The extract should be filtered through Whatman No. 1 filter paper, and the process repeated 2-3 times with fresh solvent. The combined filtrates are then concentrated under reduced pressure at 38°C using a rotary evaporator. [3]

For cold maceration, 1g of powdered lichen material is soaked in 20mL of solvent in a sealed container with continuous shaking for 24-72 hours at room temperature in dark conditions. The extract is filtered and concentrated as described above. This method, while slower, preserves thermolabile compounds and requires minimal equipment. [6]

Analytical Methods for Identification and Quantification

UHPLC/ESI/QToF-MS Metabolomic Profiling

Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/ESI/QToF-MS) represents the gold standard for comprehensive metabolomic profiling of this compound and related compounds. The following parameters have been optimized for sekikaic analysis: [3]

Table 2: UHPLC/ESI/QToF-MS Parameters for this compound Analysis

| Parameter | Specification | Notes |

|---|---|---|

| Column | Thermo 5 µm C~18~ 80 Å (150 mm × 4.6 mm) | Reversed-phase |

| Mobile Phase A | 0.1% formic acid in water | Acidification improves peak shape |

| Mobile Phase B | 0.1% formic acid in acetonitrile | Enhances ionization |

| Gradient Program | 1-95% B over 38 minutes | Optimal separation |

| Flow Rate | 1.0 mL/min | Standard for analytical scale |

| Injection Volume | 10 µL | Compromise between sensitivity and resolution |

| ESI Mode | Negative ion | Preferred for depsides |

| Scan Range | 100-1200 m/z | Covers expected mass range |

| Capillary Voltage | 2.0 kV | Optimal for negative mode |

| Dry Gas Flow | 8 L/min | Nitrogen preferred |

The identification of this compound is confirmed by its characteristic retention time (approximately 11.98 minutes in systems described) and mass spectral data with the deprotonated molecular ion [M-H]¯ at m/z 417.1547 (calculated for C~22~H~25~O~8~) and fragment ions at m/z 209 and 225, corresponding to the A and B rings, respectively. The high mass accuracy (<5 ppm error) provided by QToF instrumentation is essential for confident molecular formula assignment. [1]

HPLC-DAD Fingerprinting and Quantification

For routine analysis and quality control, High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) provides a robust and accessible alternative. The established method involves:

- Column: C~18~ column (250 mm × 4.6 mm, 5 µm)

- Mobile Phase: Methanol-water-phosphoric acid (pH 2.3) gradient system

- Flow Rate: 1.0 mL/min

- Detection Wavelength: 254 nm and 280 nm

- Injection Volume: 20 µL

- Run Time: 50 minutes

The quantitative analysis requires a calibration curve constructed using authentic this compound standards (purity >98%) across a concentration range of 0.1-100 µg/mL. The limit of detection (LOD) and quantification (LOQ) for this compound using this method are approximately 0.05 µg/mL and 0.1 µg/mL, respectively. [7] [2]

Figure 1: Experimental workflow for the extraction, analysis, and bioactivity assessment of this compound from lichen sources

Bioactivity Assessment Protocols

Antioxidant Activity Evaluation

This compound demonstrates significant antioxidant potential through multiple mechanisms. Comprehensive assessment should include the following standardized assays:

DPPH Radical Scavenging Assay: Prepare 0.1 mM DPPH solution in methanol. Mix 0.5 mL of sample at various concentrations with 1.5 mL of DPPH solution. Incubate for 30 minutes in darkness at room temperature. Measure absorbance at 517 nm. Calculate IC~50~ values (concentration providing 50% inhibition). This compound-containing extracts typically show IC~50~ values ranging from 2246 µg/mL for crude extracts to significantly lower values for purified fractions. [3] [7]

FRAP (Ferric Reducing Antioxidant Power) Assay: Prepare FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl~3~·6H~2~O in 10:1:1 ratio. Mix 100 µL sample with 3 mL FRAP reagent. Incubate for 30 minutes at 37°C. Measure absorbance at 593 nm. Express results as µM Trolox equivalents/g extract. Typical values for this compound-rich extracts range from 6.8 to 13.5 µmol Trolox/g. [3]

ORAC (Oxygen Radical Absorbance Capacity) Assay: Use fluorescein as fluorescent probe and AAPH as peroxyl radical generator. Measure fluorescence decay (excitation 485 nm, emission 535 nm) every 5 minutes for 90 minutes. Calculate area under curve and express results as Trolox equivalents. [3]

Total Phenolic Content (TPC): Use Folin-Ciocalteu method with gallic acid as standard. Mix 0.5 mL sample with 2.5 mL Folin-Ciocalteu reagent (diluted 1:10) and 2 mL Na~2~CO~3~ (7.5%). Incubate for 2 hours at room temperature. Measure absorbance at 765 nm. Express as mg gallic acid equivalents (GAE)/g extract. This compound-rich extracts typically contain 31.9-107 mg GAE/g. [3] [5]

Antidiabetic Activity Assessment

The antidiabetic potential of this compound is primarily evaluated through enzyme inhibition assays:

α-Glucosidase Inhibition Assay: Prepare 0.1 M phosphate buffer (pH 6.8), 5 mM p-nitrophenyl-α-D-glucopyranoside (PNPG) as substrate, and α-glucosidase solution (0.2 U/mL). Mix 50 µL sample with 100 µL enzyme solution, incubate 10 minutes at 37°C. Add 50 µL PNPG, incubate 30 minutes at 37°C. Stop reaction with 2 mL Na~2~CO~3~ (0.1 M). Measure absorbance at 405 nm. This compound demonstrates significant inhibition with IC~50~ values around 19.49 µg/mL for enriched extracts. [3] [1]

α-Amylase Inhibition Assay: Prepare 0.02 M sodium phosphate buffer (pH 6.9), α-amylase solution (0.5 mg/mL), and 1% starch solution. Mix 500 µL sample with 500 µL enzyme solution, incubate 10 minutes at 37°C. Add 500 µL starch solution, incubate 15 minutes at 37°C. Stop reaction with 1 mL DNS reagent, heat in boiling water for 10 minutes, cool, and measure absorbance at 540 nm. IC~50~ values for this compound-containing extracts are approximately 585 µg/mL. [3]

Molecular Docking Studies: Perform to understand the interaction mechanism. Use AutoDock Vina or similar software with α-glucosidase (PDB ID: 3AAA) and α-amylase (PDB ID: 1HNY) crystal structures. Molecular dynamics simulations (100 ns) confirm the stability of this compound-enzyme complexes. [3]

Antimicrobial Activity Testing

Antimicrobial evaluation follows Clinical and Laboratory Standards Institute (CLSI) guidelines:

Agar Disk Diffusion Method: Prepare Mueller-Hinton agar plates. Swab standardized microbial inocula (0.5 McFarland standard). Apply sterile filter paper disks (6 mm diameter) impregnated with 10 µL of test solution (1-10 mg/mL). Include positive (standard antibiotics) and negative (solvent) controls. Incubate at appropriate conditions (bacteria: 35°C for 18-24 hours; fungi: 25-30°C for 24-48 hours). Measure inhibition zones in mm. [8]

Broth Microdilution Method: Prepare two-fold serial dilutions in 96-well microplates. Add standardized inoculum (5 × 10^5 CFU/mL). Include growth and sterility controls. Incubate at appropriate conditions. Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration showing no visible growth. For this compound, MIC values against Gram-positive bacteria typically range from 25-500 µg/mL. [5] [8]

Bioautography: Separate extracts on TLC plates. Develop chromatograms, air dry, then overlay with agar seeded with test organisms. Incubate 24 hours, then spray with tetrazolium salts to visualize inhibition zones. This allows direct correlation of bioactive compounds with specific spots. [8]

Data Analysis and Interpretation

Quantitative Data Summary

Table 3: Summary of Bioactivity Data for this compound and this compound-Rich Extracts

| Bioactivity Assay | Results | Experimental Conditions | Reference |

|---|---|---|---|

| DPPH Scavenging (IC~50~) | 2246.149 µg/mL (crude extract) | 30 min incubation, 517 nm | [3] |

| Total Phenolic Content | 31.9 mg GAE/g (crude extract) | Folin-Ciocalteu, 765 nm | [3] |

| FRAP Assay | 6.802 µmol Trolox/g | 30 min, 37°C, 593 nm | [3] |

| ORAC Assay | 13.463 µmol Trolox/g | Fluorescein, AAPH, 90 min | [3] |

| α-Glucosidase Inhibition (IC~50~) | 19.49 µg/mL | PNPG substrate, pH 6.8, 405 nm | [3] |

| α-Amylase Inhibition (IC~50~) | 585.216 µg/mL | Starch substrate, DNS method, 540 nm | [3] |

| Pancreatic Lipase Inhibition (IC~50~) | 326.451 µg/mL | p-NPB substrate, 405 nm | [3] |

| Antimicrobial Activity (MIC) | 25-500 µg/mL (varies by strain) | Broth microdilution, CLSI guidelines | [5] [8] |

Statistical Analysis and Chemometric Approaches

Robust statistical analysis is essential for interpreting bioactivity data:

- Principal Component Analysis (PCA): Apply to chromatographic data to evaluate phytochemical similarity between samples, especially same species from different locations. [7]

- Partial Least Squares (PLS) Regression: Use to establish relationships between chromatographic fingerprint data (X matrix) and bioactivity results (Y matrix) for predictive modeling. [7]

- Analysis of Variance (ANOVA): Perform to determine significance of differences between experimental groups, with p < 0.05 considered statistically significant. Include post-hoc tests like Tukey's HSD for multiple comparisons. [1]

- Molecular Dynamics Simulations: Conduct (100 ns) to confirm stability of this compound in enzyme binding sites, analyzing root-mean-square deviation (RMSD) and binding free energies. [3]

Figure 2: Biosynthetic origin and multifaceted bioactivities of this compound and its potential applications

Conclusion and Research Perspectives

These comprehensive application notes provide validated protocols for the extraction, analysis, and bioactivity assessment of this compound from lichen sources. The integration of advanced analytical techniques like UHPLC/ESI/QToF-MS with robust bioassays has enabled thorough characterization of this valuable lichen metabolite. The demonstrated bioactivities, particularly its significant antidiabetic and antioxidant properties, position this compound as a promising candidate for further pharmaceutical development.

Future research should focus on several key areas:

- Optimization of extraction techniques using green chemistry principles and deep eutectic solvents to improve yield and sustainability

- Expansion of bioactivity profiling to include more complex disease models and in vivo validation

- Clinical trials to establish safety and efficacy profiles for human applications

- Development of standardized quality control parameters for potential commercial applications

- Exploration of synergistic effects with other bioactive compounds in complex extracts

The protocols outlined herein provide a solid foundation for standardized research on this compound, ensuring reproducibility and comparability across studies while accelerating the development of this promising natural product into potential therapeutic applications.

References

- 1. Comprehensive Lichenometabolomic Exploration of Ramalina ... [pmc.ncbi.nlm.nih.gov]

- 2. Sensitive analysis of bioactive secondary metabolites in ... [sciencedirect.com]

- 3. Metabolomic Profile and In Vitro and In Silico Evaluation [mdpi.com]

- 4. Lichen Depsides and Tridepsides: Progress in ... [mdpi.com]

- 5. Biological activities of Usnea lethariiformis lichen extracts ... [frontiersin.org]

- 6. Optimization of extraction process and solvent polarities to ... [bioresourcesbioprocessing.springeropen.com]

- 7. HPLC Fingerprint Analysis with the Antioxidant and ... [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Study on the Antimicrobial Activities and ... - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HPLC Analysis of Sekikaic Acid in Lichen Extracts

Introduction

Sekikaic acid is a prominent depside-type secondary metabolite predominantly found in various lichen species, particularly within the Ramalina genus [1] [2]. This compound has garnered significant research interest due to its diverse pharmacological potential, including demonstrated antioxidant, cytotoxic, and enzyme-inhibitory activities [3] [1]. The analysis of this compound presents specific challenges due to the complex chemical composition of lichen extracts, which often contain numerous structurally similar metabolites such as other depsides, depsidones, and dibenzofurans [4] [5]. These Application Notes provide detailed methodologies for the reliable identification and quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-QToF-MS/MS), ensuring accurate and reproducible results for research and development applications.

Experimental Protocols

HPLC-DAD Method for Fingerprint Analysis and Quantification

This protocol describes a gradient HPLC method suitable for the fingerprint analysis of lichen extracts and the quantification of this compound using a Diode Array Detector (DAD) [3].

2.1.1 Materials and Equipment

- HPLC System: Equipped with a binary or quaternary pump, autosampler, column thermostat, and DAD.

- Chromatographic Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

- Chemicals: HPLC-grade methanol, water, and phosphoric acid.

- Standards: High-purity this compound reference standard (>95% purity).

2.1.2 Mobile Phase Preparation and Chromatographic Conditions

- Mobile Phase A: Methanol.

- Mobile Phase B: Acidified water (pH 2.3) using phosphoric acid [3].

- Gradient Program:

- Initial: 60% A, 40% B

- Linear gradient to 100% A over 50 minutes

- Hold at 100% A for 5-10 minutes for column cleaning

- Re-equilibration at initial conditions for 10-15 minutes

- Flow Rate: 1.0 mL/min

- Column Temperature: 25-40°C

- Injection Volume: 10-20 µL

- Detection: DAD monitoring at 254 nm and 280 nm; full spectrum acquisition (200-400 nm) for peak purity assessment.

2.1.3 Sample Preparation

- Lichen Extraction: Accurately weigh 100 mg of dried, powdered lichen thallus.

- Extraction: Add 10 mL of acetone or methanol to the powder in a sealed vial.

- Sonication: Sonicate the mixture for 30-45 minutes at room temperature.

- Centrifugation: Centrifuge at 4000 × g for 10 minutes.

- Filtration: Filter the supernatant through a 0.45 µm PVDF or PTFE membrane filter before HPLC injection.

Table 1: HPLC-DAD Method Validation Parameters for this compound Based on Literature Data

| Validation Parameter | Reported Performance | Acceptance Criteria |

|---|---|---|

| Linearity Range | 5–110 µg/mL [6] | R² > 0.995 |

| Retention Time | ~11.98 minutes [1] | RSD < 2% |

| Repeatability (Intra-day RSD) | <1.5% [7] | RSD < 2% |

| Limit of Detection (LOD) | ~6 ng [7] | S/N ≥ 3 |

| Limit of Quantification (LOQ) | ~15 ng [7] | S/N ≥ 10 |

Advanced UPLC-QToF-MS/MS Method for Confirmation

For definitive identification and highly sensitive quantification, this protocol utilizes UPLC coupled with quadrupole time-of-flight tandem mass spectrometry [4] [1].

2.2.1 Materials and Equipment

- UPLC System: Capable of handling high back-pressures.

- Mass Spectrometer: QToF-MS/MS with electrospray ionization (ESI) source.

- Chromatographic Column: C18 UPLC column (e.g., 100 mm × 2.1 mm, 1.7-1.8 µm particle size).

2.2.2 Chromatographic and Mass Spectrometric Conditions

- Mobile Phase: Acetonitrile (A) and 0.1% formic acid in water (B)

- Gradient Program:

- 0-2 min: 5% A

- 2-15 min: 5-95% A

- 15-16 min: 95% A

- 16-20 min: 5% A (re-equilibration)

- Flow Rate: 0.3-0.4 mL/min

- Column Temperature: 40°C

- Injection Volume: 2-5 µL

- Ionization Mode: Negative ion ESI

- Capillary Voltage: 2.5-3.0 kV

- Source Temperature: 120°C

- Desolvation Temperature: 350°C

- Cone Voltage: 40 V

- Collision Energy: 20-30 eV for MS/MS

- Acquisition Mode: MSE or data-dependent acquisition (DDA)

- Mass Range: m/z 50-1000

2.2.3 Identification Parameters for this compound

- Molecular Formula: C22H25O8

- Theoretical Exact Mass: 417.1547 [M-H]⁻ [1]

- Characteristic Fragments: m/z 209, m/z 225 [1]

- Retention Time: Approximately 11.98 minutes [1]

Method Validation Protocol

To ensure method reliability, perform the following validation experiments [8] [7] [6]:

2.3.1 Linearity and Range

- Prepare this compound standard solutions at minimum six concentration levels across the expected range (e.g., 5-100 µg/mL).

- Inject each concentration in triplicate.

- Plot peak area versus concentration and calculate the correlation coefficient (R²), which should be >0.995.

2.3.2 Precision

- Repeatability (Intra-day): Analyze six replicates of a quality control sample on the same day.

- Intermediate Precision (Inter-day): Analyze the same QC sample on three different days.

- Calculate the Relative Standard Deviation (RSD) for peak areas and retention times; RSD should be <2%.

2.3.3 Accuracy (Recovery)

- Spike lichen matrix with known quantities of this compound standard at three concentration levels.

- Extract and analyze these samples.

- Calculate recovery as (measured concentration/spiked concentration) × 100%; acceptable range is 85-115%.

2.3.4 Specificity

- Analyze blank matrix, standard, and sample to confirm no interference at the retention time of this compound.

- For MS methods, use multiple reaction monitoring (MRM) transitions to enhance specificity.

Critical Method Parameters and Troubleshooting

Key Optimization Factors

Table 2: Critical Method Parameters and Their Impact on this compound Analysis

| Parameter | Impact on Analysis | Recommended Setting |

|---|---|---|

| Mobile Phase pH | Critical for peak shape and retention; low pH suppresses ionization of acidic groups | 2.3-3.0 [3] [7] |

| Organic Modifier | Acetonitrile provides better selectivity for depsides compared to methanol [8] | Acetonitrile or Methanol |

| Gradient Steepness | Affects resolution from co-extracted compounds like homothis compound [1] | 1-2% B change per minute |

| Column Temperature | Higher temperatures (40°C) improve efficiency and reduce backpressure | 30-40°C |

Troubleshooting Guide

- Poor Peak Shape: Ensure mobile phase is adequately acidified to suppress silanol interactions.

- Insufficient Resolution: Adjust gradient slope or consider using a column with different selectivity (e.g., C8 or phenyl).

- Low Recovery: Extend sonication time or use a more efficient extraction technique like accelerated solvent extraction.

- Signal Drift in MS: Regularly calibrate mass spectrometer and use internal standards.

Applications in Pharmacological Research

The validated HPLC methods for this compound have been successfully applied in various pharmacological investigations:

- Antioxidant Activity Correlation: HPLC fingerprinting combined with chemometric analysis has enabled the correlation of this compound content with strong antioxidant activity in Ramalina species, as measured by DPPH and ABTS assays [1].

- Enzyme Inhibition Studies: Quantification of this compound in Ramalina conduplicans extracts has facilitated the investigation of its α-glucosidase inhibitory activity, suggesting potential anti-diabetic applications [1].

- Chemical Taxonomy: The quantitative profiling of this compound and related metabolites supports chemotaxonomic studies and quality control of lichen material for pharmacological use [1] [2].

Workflow Overview

The following diagram illustrates the complete analytical workflow for the extraction and analysis of this compound from lichen material:

Conclusion

The HPLC and UPLC-MS/MS methods detailed in these Application Notes provide robust, validated approaches for the accurate identification and quantification of this compound in complex lichen matrices. The combination of chromatographic separation with advanced detection technologies enables researchers to reliably analyze this pharmacologically promising depside, supporting ongoing investigations into its biological activities and potential therapeutic applications. Adherence to the described protocols and validation criteria will ensure the generation of high-quality, reproducible data for scientific and regulatory purposes.

References

- 1. Comprehensive Lichenometabolomic Exploration of Ramalina ... [pmc.ncbi.nlm.nih.gov]

- 2. Lichens in Pharmacological Action: What Happened in ... - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC Fingerprint Analysis with the Antioxidant and ... [pmc.ncbi.nlm.nih.gov]

- 4. Sensitive analysis of bioactive secondary metabolites in ... [sciencedirect.com]

- 5. Lichen Depsides and Tridepsides - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 6. Rapid Analytical Method Development and Validation of RP ... [pmc.ncbi.nlm.nih.gov]

- 7. Rapid and Sensitive HPLC Method for the Determination of ... [academia.edu]

- 8. HPLC Method Development and Validation for ... [pharmtech.com]

Comprehensive Application Notes and Protocols: Sekikaic Acid as a Cardioprotective Agent

Introduction to Sekikaic Acid and its Cardioprotective Potential

This compound is a depside-type secondary metabolite predominantly found in various lichen species, representing a promising natural product with demonstrated cardioprotective properties. Depsides are phenolic compounds formed through ester linkages of two or more monocyclic aromatic units, and this compound specifically belongs to the orcinol-type depsides characterized by specific substituent patterns including alkyl side chains. This compound has gained increasing attention in pharmacological research due to its potent antioxidant capabilities and organoprotective potential, particularly against drug-induced cardiotoxicity while not interfering with the chemotherapeutic efficacy of accompanying treatments. The compound exists as a crystalline solid with moderate solubility in organic solvents such as methanol, dichloromethane, and ethyl acetate, which informs extraction and purification methodologies [1].

Recent advances in natural product research have highlighted lichen-derived metabolites as valuable sources of therapeutic agents with multifaceted biological activities. Among these compounds, this compound has emerged as a particularly promising candidate for cardiovascular protection based on preclinical evidence demonstrating its ability to mitigate oxidative stress-induced damage in cardiac tissue. The compound's protective mechanisms appear to involve both direct free radical scavenging and enhancement of endogenous antioxidant systems, positioning it as a potential adjunct therapy in clinical scenarios where cardiotoxicity represents a significant limitation, such as chemotherapy with anthracyclines or cyclophosphamide [2]. The growing body of evidence supporting this compound's cardioprotective efficacy, combined with its natural origin and apparently favorable safety profile, warrants systematic investigation and development as a potential therapeutic agent.

Table 1: Fundamental Characteristics of this compound

| Property | Description |

|---|---|

| Chemical Class | Depside (orcinol-type) |

| IUPAC Name | 4-[(2,4-Dihydroxy-6-pentylbenzoyl)oxy]-2-hydroxy-6-propylbenzoic acid |

| Molecular Formula | C₂₃H₂₈O₈ |

| Primary Natural Sources | Various lichen species (genus Ramalina, Usnea, and others) |

| Solubility Characteristics | Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water |

| Key Pharmacological Activity | Antioxidant and organoprotective effects |

Cardioprotective Efficacy: Experimental Evidence and Mechanisms

Summary of Experimental Models and Protective Outcomes

The cardioprotective efficacy of this compound has been experimentally validated in controlled preclinical studies, particularly in the context of chemotherapeutic agent-induced cardiotoxicity. A seminal investigation conducted by Saqib et al. (2025) demonstrated that this compound administration significantly attenuated cyclophosphamide (CP)-induced cardiotoxicity in a rat model. The study employed a protocol where this compound (100 mg/kg) was administered orally for 14 consecutive days, followed by a single intraperitoneal dose of cyclophosphamide (200 mg/kg) on day 15. Assessment of cardiac damage 24 hours post-cyclophosphamide administration revealed that pretreatment with this compound resulted in significant preservation of cardiac architecture and function compared to the cyclophosphamide-only group [2].

The protective mechanisms of this compound appear to operate primarily through mitigation of oxidative stress and preservation of endogenous antioxidant systems. In the cyclophosphamide-induced cardiotoxicity model, this compound treatment significantly reduced the elevated levels of serum cardiac biomarkers including creatine kinase (CK), lactate dehydrogenase (LDH), and cardiac troponin I (cTnI), indicating reduced cardiomyocyte damage. Simultaneously, this compound administration restored myocardial glutathione (GSH) and superoxide dismutase (SOD) levels while reducing malondialdehyde (MDA) concentrations, demonstrating its capacity to counteract oxidative lipid damage [2]. These findings align with the broader understanding that lichen depsides and tridepsides exhibit substantial antioxidant potential through free radical scavenging activities, metal chelation, and modulation of cellular antioxidant defense systems [3].

Quantitative Assessment of Cardioprotective Effects

Table 2: Effects of this compound on Serum Cardiac Biomarkers in Cyclophosphamide-Induced Cardiotoxicity

| Biomarker | Control Group | CP-only Group | CP + this compound Group | % Change vs. CP-only |

|---|---|---|---|---|

| Creatine Kinase (CK) | Normal baseline | Significantly elevated | Significantly reduced (p≤0.05) | -37.6% |

| Lactate Dehydrogenase (LDH) | Normal baseline | Significantly elevated | Significantly reduced (p≤0.05) | -47.6% |

| Cardiac Troponin I (cTnI) | Normal baseline | Significantly elevated | Significantly reduced (p≤0.05) | Not specified |

| C-reactive Protein (CRP) | Normal baseline | Significantly elevated | Significantly reduced (p≤0.05) | Not specified |

Table 3: Effects of this compound on Myocardial Oxidative Stress Markers

| Oxidative Stress Marker | Control Group | CP-only Group | CP + this compound Group | % Change vs. CP-only |

|---|---|---|---|---|

| Glutathione (GSH) | Normal level | Significantly depleted | Significantly preserved (p≤0.05) | Not specified |

| Superoxide Dismutase (SOD) | Normal level | Significantly reduced | Significantly preserved (p≤0.05) | Not specified |

| Malondialdehyde (MDA) | Normal level | Significantly elevated | Significantly reduced (p≤0.05) | Not specified |

Beyond its direct antioxidant properties, emerging evidence suggests that this compound may influence cardioprotective signaling pathways. While the specific molecular targets of this compound in cardiac tissue require further elucidation, related lichen depsides have demonstrated modulatory effects on inflammatory mediators and apoptosis-related pathways. The compound's ability to maintain cellular redox homeostasis likely contributes to the observed preservation of cardiac function and structure under conditions of chemical stress. The multifaceted activity profile of this compound, encompassing both direct free radical scavenging and potential signaling pathway modulation, positions it as a promising candidate for further development as a cardioprotective adjunct in clinical scenarios associated with elevated oxidative stress [2] [3].

Experimental Protocols for Cardioprotective Evaluation

In Vivo Protocol for Cyclophosphamide-Induced Cardiotoxicity Model

The following protocol outlines the standardized methodology for evaluating the cardioprotective efficacy of this compound in a cyclophosphamide-induced cardiotoxicity model, adapted from established procedures with optimization for consistency and reproducibility [2].

Animal Model Preparation: Utilize adult Sprague-Dawley rats (200-250 g) maintained under standard laboratory conditions (22±2°C, 12-hour light/dark cycle) with ad libitum access to standard rodent chow and water. After one week of acclimatization, randomly assign animals to one of three experimental groups (n=8-10 per group): (1) Normal control group receiving vehicle only; (2) Cyclophosphamide control group receiving vehicle followed by cyclophosphamide; (3) this compound treatment group receiving this compound followed by cyclophosphamide.

Compound Administration: Prepare this compound suspension in 0.5% carboxymethyl cellulose (CMC) solution. Administer this compound (100 mg/kg body weight) orally via gavage once daily for 14 consecutive days. For the cyclophosphamide challenge, administer a single intraperitoneal injection of cyclophosphamide (200 mg/kg body weight) on day 15, 1 hour after the final dose of this compound or vehicle.

Sample Collection and Analysis: Twenty-four hours after cyclophosphamide administration (day 16), anesthetize animals with ketamine/xylazine (90/10 mg/kg, i.p.). Collect blood samples via cardiac puncture for serum separation. After euthanasia, rapidly excise hearts, rinse in ice-cold phosphate-buffered saline (PBS), and divide each heart longitudinally into two portions: one portion fixed in 10% neutral buffered formalin for histological examination, and the other portion homogenized in ice-cold potassium phosphate buffer (pH 7.4) for biochemical assays.

Functional and Morphological Assessment: Monitor cardiac function throughout the study period using electrocardiography (ECG) to detect arrhythmias and conduction abnormalities. Following sample collection, perform macroscopic examination of hearts for signs of hemorrhage, necrosis, or ventricular dilation. Process fixed tissue sections (5 μm thickness) for hematoxylin and eosin (H&E) staining to evaluate histopathological changes, and Masson's trichrome staining to assess collagen deposition and fibrosis.

Biochemical Assessment Protocols

Serum Cardiac Biomarker Analysis: Quantify serum levels of cardiac damage biomarkers using commercial ELISA kits according to manufacturer instructions. Assess creatine kinase (CK), lactate dehydrogenase (LDH), cardiac troponin I (cTnI), and C-reactive protein (CRP) levels. Briefly, add diluted serum samples to antibody-coated microplates, incubate for specified duration, wash thoroughly, add detection antibodies, develop with substrate solution, and measure absorbance at appropriate wavelengths using a microplate reader. Calculate concentrations using standard curves generated with reference standards [2].

Myocardial Oxidative Stress Marker Evaluation: Determine myocardial glutathione (GSH) levels using Ellman's method. Homogenize cardiac tissue in EDTA-containing phosphate buffer, precipitate proteins with trichloroacetic acid, and react supernatant with DTNB (5,5'-dithiobis-2-nitrobenzoic acid). Measure absorbance at 412 nm and calculate GSH content using a standard curve. Assess superoxide dismutase (SOD) activity using the nitroblue tetrazolium (NBT) reduction inhibition method. Measure lipid peroxidation by quantifying malondialdehyde (MDA) levels via the thiobarbituric acid reactive substances (TBARS) assay, measuring absorbance at 532 nm and calculating MDA content using a molar extinction coefficient of 1.56×10⁵ M⁻¹cm⁻¹ [2].

Diagram 1: Experimental workflow for evaluating this compound (SA) cardioprotection in a cyclophosphamide (CP)-induced toxicity model

Analytical Methods for this compound Characterization and Quantification

UHPLC-ESI-QTOF-MS Metabolite Profiling Protocol

Ultra-high-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UHPLC-ESI-QTOF-MS) represents the current gold standard for comprehensive metabolite profiling of lichen extracts containing this compound and related compounds. This methodology enables both identification and quantification of this compound in complex biological matrices and natural product extracts [4].

Sample Preparation: Accurately weigh 100 mg of powdered lichen material or tissue sample. Extract with 10 mL of methanol-dichloromethane (1:1, v/v) using ultrasonication at 35°C for 30 minutes. Centrifuge at 5000 × g for 10 minutes, collect supernatant, and repeat extraction twice. Combine supernatants and evaporate to dryness under reduced pressure at 40°C. Reconstitute residue in 1 mL of methanol, filter through a 0.22 μm PTFE membrane, and transfer to UHPLC vials for analysis.

Chromatographic Conditions: Utilize an UHPLC system equipped with a C18 reverse-phase column (100 × 2.1 mm, 1.7 μm particle size). Maintain column temperature at 40°C. Employ the following gradient elution program with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile): 0-2 min, 5% B; 2-15 min, 5-95% B linear gradient; 15-18 min, 95% B; 18-20 min, 95-5% B. Set flow rate at 0.3 mL/min and injection volume at 2 μL.

Mass Spectrometric Detection: Operate QTOF mass spectrometer in negative ion mode with electrospray ionization. Set source parameters as follows: capillary voltage, 2.5 kV; cone voltage, 40 V; source temperature, 120°C; desolvation temperature, 350°C; cone gas flow, 50 L/h; desolvation gas flow, 600 L/h. Acquire data over m/z range 50-1200 with scan duration of 0.2 seconds. Use leucine-enkephalin ([M-H]⁻ = 554.2615) as lock mass reference for accurate mass measurements.

Data Processing and Analysis: Process acquired data using appropriate software (e.g., MassLynx, Progenesis QI) for peak picking, alignment, and normalization. Identify this compound based on exact mass (theoretical [M-H]⁻ for C₂₃H₂₇O₈ = 431.1709) with mass error tolerance of ≤5 ppm, and confirm through MS/MS fragmentation pattern comparison with authentic standards when available.

HPLC Quantification Protocol

For routine quantification of this compound in quality control applications and pharmacokinetic studies, high-performance liquid chromatography (HPLC) with UV detection provides a robust and accessible alternative [5].

Chromatographic Conditions: Utilize an HPLC system equipped with a C18 column (250 × 4.6 mm, 5 μm particle size). Maintain column temperature at 30°C. Employ isocratic elution with acetonitrile-water (55:45, v/v) containing 0.1% trifluoroacetic acid. Set flow rate at 1.0 mL/min, injection volume at 20 μL, and detection wavelength at 254 nm.

Standard Curve Preparation: Prepare stock solution of this compound reference standard (1 mg/mL) in methanol. Prepare serial dilutions to obtain concentration standards ranging from 0.5 to 100 μg/mL. Inject each concentration in triplicate and plot peak area against concentration to generate calibration curve. The method should demonstrate linearity with correlation coefficient (r²) ≥0.999 over the specified concentration range.

Validation Parameters: Establish method validation including precision (intra-day and inter-day RSD <5%), accuracy (recovery 95-105%), limit of detection (LOD, typically 0.1 μg/mL), and limit of quantification (LOQ, typically 0.5 μg/mL). Perform recovery studies by spiking known amounts of this compound standard to pre-analyzed samples and calculating percentage recovery.

Formulation and Administration Considerations

Preliminary Formulation Strategies

The development of suitable formulations for this compound represents a critical step in translating preclinical efficacy into clinical applications. Based on its chemical properties and administration routes employed in successful preclinical studies, several formulation approaches show promise for further development.

Oral Administration Formulation: For oral delivery, this compound has been effectively administered as a suspension in 0.5% carboxymethyl cellulose (CMC) solution. To prepare this formulation, uniformly disperse this compound powder in 0.5% CMC solution using a magnetic stirrer or homogenizer to achieve a homogeneous suspension. For enhanced stability and dissolution, consider alternative approaches including solid dispersion systems with hydrophilic carriers such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP), or encapsulation in liposomal or nanoparticle-based delivery systems to potentially improve bioavailability [2].

Solubility Enhancement Strategies: Address the inherent aqueous solubility limitations of this compound through various techniques. Complexation with cyclodextrins (particularly hydroxypropyl-β-cyclodextrin) has proven effective for similar polyphenolic compounds. Alternatively, micronization techniques such as jet milling or supercritical fluid processing can increase surface area and dissolution rates. For advanced delivery systems, consider lipid-based formulations including self-emulsifying drug delivery systems (SEDDS) which have demonstrated success with poorly water-soluble natural products [1].

Parenteral Formulation Considerations: While oral administration represents the most practical route for chronic cardioprotective therapy, parenteral formulations may be warranted for specific clinical scenarios. For intravenous administration, develop sterile solutions using co-solvent systems (e.g., PEG 400, propylene glycol, ethanol in water) with appropriate pH adjustment (pH 7.0-7.4) and isotonicity adjustment. Conduct thorough compatibility studies with intravenous administration sets and filter membranes. Regardless of administration route, protect this compound formulations from light and oxygen through use of amber containers and antioxidant additives when necessary.

Diagram 2: Proposed mechanism of this compound-mediated cardioprotection against cyclophosphamide-induced toxicity

Conclusion and Future Perspectives

This compound demonstrates significant potential as a cardioprotective agent based on current preclinical evidence, primarily through mechanisms involving attenuation of oxidative stress and preservation of cardiac tissue integrity. The application notes and standardized protocols provided in this document offer researchers a comprehensive framework for evaluating the cardioprotective efficacy of this compound in various experimental models, with particular relevance to drug-induced cardiotoxicity scenarios. The systematic methodology outlined encompassing in vivo models, biochemical assays, and analytical techniques enables standardized assessment across research platforms and facilitates comparison of results from different investigations.

Future research directions should prioritize elucidation of molecular mechanisms beyond antioxidant activity, including potential effects on specific cardioprotective signaling pathways, ion channel function, and mitochondrial integrity. Additionally, comprehensive ADMET profiling including pharmacokinetic studies, tissue distribution analysis, and chronic toxicity assessments are essential to establish the therapeutic window and potential clinical utility. The development of optimized formulations with enhanced bioavailability represents another critical research avenue. Through continued systematic investigation using standardized protocols, this compound may emerge as a valuable cardioprotective adjunct, particularly in clinical contexts where conventional cardioprotective strategies are insufficient or produce undesirable side effects.

References

- 1. US20090048332A1 - Natural Novel Antioxidants [patents.google.com]

- 2. A NOVEL DEPSIDE this compound IS PROTECTIVE ... [pjp.pps.org.pk]

- 3. Lichen Depsides and Tridepsides: Progress in ... [mdpi.com]

- 4. Biological activities of Usnea lethariiformis lichen extracts ... [frontiersin.org]

- 5. Bio-Actives from Natural Products with Potential ... [pmc.ncbi.nlm.nih.gov]

Potential In Vivo Models for Sekikaic Acid Research

| Model Category | Specific Model Examples | Measurable Endpoints | Relevance to Lichen Compounds |

|---|---|---|---|

| Inflammation & Pain | Carrageenan-induced paw edema, CFA-induced chronic inflammation [1] | Paw volume, inflammatory cytokine levels (TNF-α, IL-6), analgesic response | To probe purported anti-inflammatory and analgesic properties. |

| Neuroinflammation & Neuroprotection | LPS-induced neuroinflammation (in vitro & in vivo) [1] | Behavioral deficits (motor function), pro-inflammatory mediators in brain tissue, microglial activation | Lichen compounds often target neuro-inflammatory pathways [1]. |

| Oxidative Stress | Chemically-induced oxidative stress (e.g., CCl4 hepatotoxicity) | Levels of ROS, antioxidant enzymes (SOD, CAT), lipid peroxidation (MDA) | To assess antioxidant capacity, a common feature of many natural products. |

A Proposed Experimental Workflow

The following diagram outlines a generalized protocol for initiating in vivo research on sekikaic acid, from compound preparation to data analysis.

Key Considerations for Protocol Development

When designing your study, paying close attention to the following practical aspects will greatly improve the reliability and reproducibility of your results.

- Compound Preparation: this compound may have limited solubility. A common vehicle is a 1-5% DMSO solution in saline, with or without a solubilizer like Tween-80 [1]. The solution must be sterile-filtered (0.22 µm) before injection.

- Dosing Administration: If adding to drinking water, you must first determine the baseline 24-hour ad libitum water consumption for your specific rodent strain to accurately calculate the delivered dose [2].

- Controls and Validation: Always include a vehicle control group (e.g., DMSO-saline) and a positive control group (e.g., a known anti-inflammatory drug like indomethacin) to validate your experimental model.

- Molecular Targets: Based on mechanisms of similar natural compounds [3], you could investigate this compound's effects on key signaling pathways like NF-κB (pro-inflammatory) and Nrf2 (anti-oxidant).

References

Comprehensive Protocols for Measuring the Antioxidant Activity of Sekikaic Acid

Introduction to Key Antioxidant Assays